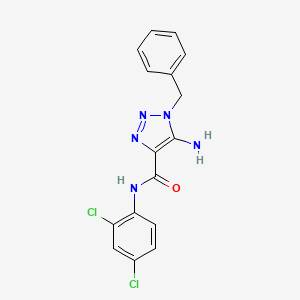
5-amino-1-benzyl-N-(2,4-dichlorophenyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-1-benzyl-N-(2,4-dichlorophenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C16H13Cl2N5O and its molecular weight is 362.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-Amino-1-benzyl-N-(2,4-dichlorophenyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.
Biological Activity
Antimicrobial Properties
This compound exhibits significant antimicrobial activity against various pathogens. Notably, it has shown effectiveness against:
- Bacteria : Escherichia coli, Listeria monocytogenes, with comparable efficacy to established antibiotics such as ampicillin and vancomycin .
- Fungi : Preliminary studies indicate potential antifungal activity, although specific fungal strains have not been extensively documented .
Anticancer Activity
Research indicates that this compound may inhibit certain cancer cell lines. For example, studies have shown that it can induce apoptosis in cancer cells, suggesting its potential application in oncology . The mechanism of action appears to involve interactions with specific enzymes or receptors related to microbial resistance pathways .
Synthesis Methods
Several methods have been reported for synthesizing this compound. These methods allow for variations in substituents on the benzyl and dichlorophenyl groups to optimize biological activity. Common synthetic routes include:
- Cyclization Reactions : Involving the reaction of hydrazines with appropriate carbonyl compounds.
- Substitution Reactions : Modifying the dichlorophenyl group to enhance antimicrobial properties.
Study 1: Antimicrobial Activity Evaluation
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains using minimum inhibitory concentration (MIC) assays. The results indicated that the compound exhibited MIC values comparable to standard antibiotics .
| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Escherichia coli | 8 | Ampicillin | 8 |
| Listeria monocytogenes | 16 | Vancomycin | 16 |
Study 2: Anticancer Activity Assessment
In vitro studies on cancer cell lines demonstrated that the compound could reduce cell viability significantly. For instance, when tested against the human breast cancer cell line T47D, it showed an IC50 value of approximately 27.3 µM .
| Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
|---|---|---|---|
| T47D (Breast Cancer) | 27.3 | Doxorubicin | <10 |
| HCT-116 (Colon Cancer) | 6.2 | Doxorubicin | <10 |
Propriétés
IUPAC Name |
5-amino-1-benzyl-N-(2,4-dichlorophenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N5O/c17-11-6-7-13(12(18)8-11)20-16(24)14-15(19)23(22-21-14)9-10-4-2-1-3-5-10/h1-8H,9,19H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNGIEJARDBYTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














